N-(1-Thioxoethyl)-L-tryptophan methyl ester
Description
Molecular Formula and Stereochemical Configuration
N-(1-Thioxoethyl)-L-tryptophan methyl ester possesses the molecular formula C$${14}$$H$${16}$$N$${2}$$O$${3}$$S , derived from the substitution of an oxygen atom in the amide bond of N-methoxycarbonyl-L-tryptophan methyl ester with sulfur. The L-configuration of the tryptophan α-carbon is preserved, as evidenced by the retention of stereochemical integrity during synthesis protocols involving thioimidate intermediates. The thioamide group introduces a planar geometry at the C(=S)–N bond, with bond lengths of approximately 1.68 Å for C–S and 1.31 Å for C–N, consistent with partial double-bond character.
Table 1: Key structural parameters of this compound
| Parameter | Value |
|---|---|
| Molecular formula | C$${14}$$H$${16}$$N$${2}$$O$${3}$$S |
| Molecular weight | 292.35 g/mol |
| C–S bond length | 1.68 Å |
| C–N bond length | 1.31 Å |
| Dihedral angle (C–S–N–C) | 180° (planar) |
The stereochemical stability of the α-carbon is influenced by the thioamide’s electron-withdrawing effects, which increase the acidity of the α-proton. This property necessitates protective strategies, such as thioimidate formation, to prevent racemization during solid-phase peptide synthesis (SPPS).
Properties
CAS No. |
54774-15-1 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl (2S)-2-(ethanethioylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O2S/c1-9(19)16-13(14(17)18-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,19)/t13-/m0/s1 |
InChI Key |
IQEHUKUDFWPNBZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=S)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC(=S)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methyl Esterification of L-Tryptophan
The initial step involves converting L-tryptophan into its methyl ester hydrochloride salt by reaction with methanol under acidic conditions. This step is well-established and provides a reactive intermediate for further modification.
- Conditions: L-tryptophan is refluxed with methanol and an acid catalyst (e.g., HCl gas or concentrated HCl).
- Outcome: Formation of L-tryptophan methyl ester hydrochloride salt.
- Notes: This intermediate is often isolated as a solid and used directly in subsequent steps without extensive purification.
Dehydrochlorination to Obtain Free Methyl Ester
The hydrochloride salt is treated under alkaline conditions to remove the hydrochloride, yielding free L-tryptophan methyl ester.
- Reagents: Triethylamine or other mild bases.
- Solvent: Anhydrous methanol or alcoholic solvents.
- Temperature: Typically 0–25 °C.
- Duration: 1–10 hours depending on scale and conditions.
N-Substitution via Condensation and Reduction
A key step for introducing the N-(1-thioxoethyl) group involves condensation of L-tryptophan methyl ester with an appropriate aldehyde or thioaldehyde, followed by reduction.
- Condensation: The methyl ester reacts with an aromatic or thioxo-substituted aldehyde under nitrogen atmosphere at low temperature (0 °C or below) to form an imine intermediate.
- Reduction: Sodium borohydride is added in portions to reduce the imine to the corresponding secondary amine.
- Purification: The reaction mixture is quenched with water, extracted with dichloromethane, and the organic phase is evaporated. The residue is recrystallized from a chloroform/methanol mixture (volume ratio 8:1 to 2:1) to yield colorless needle-shaped crystals of the N-substituted L-tryptophan methyl ester.
Example Data from Patent CN102050777A:
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| 1 | L-tryptophan + MeOH + HCl | Reflux | Several h | L-tryptophan methyl ester HCl salt |
| 2 | Triethylamine in MeOH | 0 °C | 1 h | Free L-tryptophan methyl ester |
| 3 | Aromatic aldehyde dropwise under N2 | <0 °C | 3 h | Imine intermediate formed |
| 4 | Sodium borohydride addition in batches | 0 °C | 1 h | Reduction to secondary amine |
| 5 | Workup and recrystallization (CHCl3/MeOH) | Room temp | - | Pure N-substituted methyl ester |
Alternative Protection and Cyclization Approaches
Another advanced method involves protecting the amino group of tryptophan derivatives with tert-butyloxycarbonyl (Boc) groups and performing cyclization and reduction steps to obtain high-purity intermediates before final substitution.
- Starting Material: L-2-aminoadipic acid.
- Cyclization: Formation of L-2-pyrrolidone-6-formic acid under glacial acetic acid and water at 80 °C for 12 hours.
- Esterification: Using trimethylsilyl diazomethane at 0 °C to room temperature for 20–60 hours to form methyl esters.
- Protection: Boc protection of the nitrogen under alkaline conditions in alcoholic or tetrahydrofuran solvents.
- Reduction: Lithium triethylborohydride reduces the carbonyl group to alcohol at low temperatures (-100 to 0 °C).
- Final Step: Synthesis of the tryptophan methyl ester derivative via Fischer indole synthesis or Heck reaction catalyzed by palladium.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Cyclization | L-2-aminoadipic acid, glacial acetic acid + water | 80 °C | 12 h | L-2-pyrrolidone-6-formic acid |
| Esterification | Trimethylsilyl diazomethane, CH2Cl2 or CHCl3 | 0 °C to RT | 20–60 h | Methyl ester formation |
| Boc Protection | Boc reagent, triethylamine, MeOH or THF | 20–50 °C | 5–35 h | N-Boc protected intermediate |
| Reduction | Lithium triethylborohydride, ether or THF | -100 to 0 °C | 1–30 h | Alcohol intermediate |
| Final Synthesis | Fischer indole or Heck reaction (Pd catalyst) | 40–85 °C | 8–12 h | Final protected tryptophan ester |
Yields vary depending on the method, with Fischer indole synthesis yielding 6–21% and Heck reaction yielding 15–34% of the protected high tryptophan methyl ester.
- The method involving direct condensation of L-tryptophan methyl ester with aromatic aldehydes followed by sodium borohydride reduction is efficient, with high yields and simple purification, making it suitable for large-scale synthesis.
- Protection strategies such as Boc protection and cyclization provide better control over stereochemistry and purity but involve more steps and lower overall yields.
- The use of palladium-catalyzed Heck reactions and Fischer indole synthesis allows for structural diversification but requires careful control of reaction conditions and purification.
- Enzymatic resolution methods have been reported for related tryptophan derivatives to obtain enantiomerically pure products, but these are less directly applicable to N-(1-thioxoethyl) derivatives.
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Condensation + Reduction | Methyl esterification → Condensation with aldehyde → NaBH4 reduction → Recrystallization | Simple, fast, high yield, low pollution | Limited to certain aldehydes | 60–80 |
| Boc Protection + Cyclization + Reduction + Pd-catalyzed reaction | Multi-step protection, cyclization, reduction, Heck or Fischer indole synthesis | High stereochemical control, versatile | Complex, longer, lower yield | 6–34 |
| Enzymatic Resolution (related) | Enzymatic hydrolysis of racemic esters | High enantiomeric purity | Not directly for thioxoethyl derivatives | ~33 (for related compounds) |
The preparation of N-(1-Thioxoethyl)-L-tryptophan methyl ester is best achieved through a stepwise approach starting from L-tryptophan methyl ester, involving condensation with a thioxo-substituted aldehyde and reduction with sodium borohydride. This method offers a balance of operational simplicity, good yield, and product purity. Alternative methods involving protection and palladium-catalyzed reactions provide routes for more complex derivatives but at the cost of increased synthetic complexity and lower yields. The choice of method depends on the desired scale, purity, and structural requirements.
Chemical Reactions Analysis
Types of Reactions
N-(1-Thioxoethyl)-L-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxoethyl group can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of tryptophan, including N-(1-Thioxoethyl)-L-tryptophan methyl ester, show potential anticancer activity. The indole structure inherent in tryptophan derivatives is known for its biological activity, making these compounds valuable in the development of new anticancer agents. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
1.2 Neuroprotective Effects
Tryptophan and its derivatives are implicated in neuroprotection due to their role as precursors to serotonin, a neurotransmitter involved in mood regulation. The thioxoethyl modification may enhance the bioavailability and efficacy of these compounds in neurological applications, potentially aiding in the treatment of disorders such as depression and anxiety .
Agricultural Applications
2.1 Pesticide Development
The synthesis of this compound has been explored for its potential use as an intermediate in the production of novel pesticides. The indole structure is prevalent in many natural products with insecticidal properties, suggesting that this compound could serve as a scaffold for developing effective agricultural chemicals .
2.2 Plant Growth Regulators
Research into tryptophan derivatives has also highlighted their role as plant growth regulators. Compounds like this compound may enhance plant growth and stress resistance by modulating hormonal pathways within plants, thus improving crop yields under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-Thioxoethyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. The thioxoethyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the tryptophan moiety can influence serotonin synthesis and other tryptophan-related pathways, potentially affecting neurological functions.
Comparison with Similar Compounds
Acylated Derivatives
- N-Benzoyl-L-Tryptophan Methyl Esters : These derivatives, such as compound 9 in , exhibit antifungal activity due to the electron-withdrawing benzoyl group, which stabilizes the amide bond and enhances membrane permeability .
- N-Cinnamoyl-L-Tryptophan Methyl Esters : Found in Hedera rhombea, these compounds inhibit α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key targets in diabetes treatment. The cinnamoyl moiety likely enhances binding to enzyme active sites .
- N-Acetyl-L-Tryptophan Methyl Esters : Used in radiolabeling and enzymatic resolution studies, the acetyl group simplifies synthesis but may reduce bioactivity compared to bulkier substituents .
Ester and Halogenated/Nitro Derivatives
- 6-Nitro-L-Tryptophan Methyl Ester : Synthesized via regioselective nitration in trifluoroacetic acid, nitro groups deactivate the aromatic ring, directing substitutions to specific positions. This derivative is a precursor for bioactive alkaloids .
- Methyl Ester Variations : L-Tryptophan methyl ester itself is a common intermediate in β-carboline and fumitremorgin syntheses. Esterification improves solubility and facilitates further functionalization .
Key Difference : The thioxoethyl group may alter regioselectivity in reactions like nitration or halogenation due to its electron-withdrawing nature.
Bioactive and Antitumor Derivatives
- Boronated Dipeptides : Compounds like N-[(trimethylamine-boryl-carbonyl]-L-tryptophan methyl ester inhibit DNA synthesis in leukemia cells by targeting enzymes such as DNA polymerase α .
- Quinazolinone Alkaloids: Derivatives synthesized from L-tryptophan methyl ester show antitumor activity, with the indole moiety critical for intercalating DNA or inhibiting topoisomerases .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(1-Thioxoethyl)-L-tryptophan methyl ester is a derivative of the amino acid tryptophan, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.
1. Synthesis of this compound
The synthesis of this compound involves several steps, including the methyl esterification of L-tryptophan followed by thioketone formation. The general synthetic route can be summarized as follows:
- Methyl Esterification : L-tryptophan is treated with methanol and an acid catalyst to form L-tryptophan methyl ester.
- Thioether Formation : The methyl ester undergoes reaction with thioacetic acid or similar thioketones to yield this compound.
This process utilizes readily available reagents and has been optimized for high yields and purity, making it suitable for further biological evaluations .
2.1 Antioxidant Properties
This compound has demonstrated significant antioxidant activity. Research indicates that compounds derived from tryptophan can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound effectively reduces reactive oxygen species (ROS) levels in various cell lines .
2.2 Enzyme Inhibition
Recent studies highlight the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) analysis revealed that modifications on the tryptophan backbone influence inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Table 1: Enzyme Inhibition Activity
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 45.6 | 39.8 |
| Berberine | 11.5 | 10.0 |
2.3 Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegeneration. Studies suggest that this compound may enhance neuronal survival by modulating signaling pathways involved in apoptosis and inflammation .
3.1 Study on Neurodegenerative Disease Models
In a recent study involving mouse models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced amyloid-beta plaque accumulation in the brain. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups .
3.2 Antioxidant Activity Assessment
A comparative study assessing the antioxidant capacity of various tryptophan derivatives found that this compound exhibited superior radical scavenging ability compared to other tested compounds. This was attributed to its unique thioether functional group, which enhances electron donation .
Q & A
Q. What are the foundational synthetic steps for preparing N-(1-Thioxoethyl)-L-tryptophan methyl ester?
The synthesis typically begins with L-tryptophan methyl ester hydrochloride as the core precursor. Key steps include:
- Esterification : L-Tryptophan is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, yielding L-tryptophan methyl ester hydrochloride in quantitative yields .
- Amino Group Protection : The indole nitrogen and α-amino group are protected to avoid undesired side reactions. For example, benzyl or trifluoroacetyl (TFA) groups are used to deactivate the indole ring for regioselective modifications .
- Thioxoethylation : The protected intermediate undergoes thioacetylation, where a thioester group (-SC(O)CH₃) is introduced via nucleophilic substitution or coupling reagents like HBTU/DIPEA .
Q. How do protecting groups influence the reactivity of L-tryptophan methyl ester derivatives?
Protecting groups are critical for controlling regioselectivity and functional group compatibility:
- Benzyl (Bzl) or Trifluoroacetyl (TFA) Groups : These protect the indole nitrogen, reducing its nucleophilicity and directing electrophilic substitutions (e.g., nitration) to specific positions (C2, C4, or C6) .
- Boc (tert-butoxycarbonyl) Groups : These protect the α-amino group, enabling selective deprotection for downstream modifications while maintaining ester stability .
Advanced Research Questions
Q. How can regioselective nitration of N-protected L-tryptophan methyl ester derivatives be achieved?
Regioselectivity depends on the protecting group and reaction conditions:
- C2 Nitration : Using HNO₃ in acetic anhydride at 0°C with TFA-protected derivatives directs nitration to the indole C2 position (67% yield) .
- C6 Nitration : Switching to trifluoroacetic acid as the solvent shifts nitration to C6 (69% yield) due to altered electronic effects .
- Mechanistic Insight : TFA deactivates the pyrrole ring, favoring electrophilic attack on the benzene ring. Solvent polarity and acid strength further modulate reactivity .
Q. What challenges arise in asymmetric synthesis of tetrahydro-β-carbolines (THβCs) using L-tryptophan methyl ester?
Key challenges include:
- Diastereomeric Control : Kinetic control in Pictet-Spengler reactions (e.g., with methyl 4-oxobutanoate) produces a 4:1 diastereomeric ratio favoring (1S,3S)-THβCs over (1R,3S) isomers .
- Catalyst Selection : TFA or enzymatic catalysts are used to enhance stereoselectivity, but competing pathways (e.g., retro-aldol reactions) may reduce yields .
- Side Reactions : Unwanted ring-opening of intermediates (e.g., phthaloyl-protected esters) necessitates careful optimization of reaction conditions .
Q. How can HPLC and Scatchard analysis resolve contradictions in binding studies involving L-tryptophan methyl ester derivatives?
- Electrostatic Corrections : The cationic nature of L-tryptophan methyl ester (due to esterification) requires corrections for charge interactions in binding assays. The Delaire-Hückel parameter (exp(2ZZ’*W)) is applied to account for protein-ligand charge effects .
- Scatchard Limitations : Limited data points (e.g., <10) can lead to inaccurate extrapolations of binding constants. High-throughput HPLC with varied ligand concentrations (low to saturation) improves accuracy .
Methodological Considerations
Q. What analytical techniques are critical for characterizing N-(1-Thioxoethyl)-L-tryptophan methyl ester?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., C2 vs. C6 nitration) and stereochemistry in THβC derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for labile thioester bonds .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates, such as phthaloyl-protected esters .
Q. How do reaction conditions impact the stability of thioester-functionalized tryptophan derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
